2,2-Dichloroethan-1-amine hydrochloride

Description

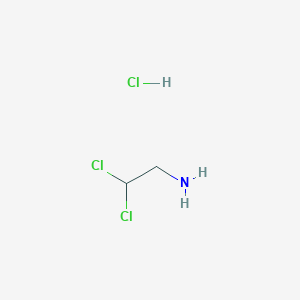

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dichloroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOFFTWUWPCDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dichloroethan 1 Amine Hydrochloride

Overview of Established Synthetic Routes to Haloethyl Amines

The foundational methods for synthesizing haloethylamines, including 2,2-dichloroethan-1-amine (B1629865) hydrochloride, typically fall into three main categories: the amination of dihaloethanes, the halogenation of hydroxyethylamine precursors, and reductive pathways from nitrogen-containing starting materials.

Amination of Dihaloethanes

The reaction of dihaloethanes with ammonia (B1221849) or primary amines is a direct method for the synthesis of ethylenediamines and their derivatives. wikipedia.org This nucleophilic substitution reaction, while straightforward, often contends with the challenge of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. wikipedia.org

In the context of synthesizing 2,2-dichloroethan-1-amine, the starting material would be 1,1-dichloroethane (B41102). The reaction with ammonia would proceed via a nucleophilic substitution mechanism (S\textsubscript{N}2), where the ammonia molecule attacks the electrophilic carbon atom bearing the two chlorine atoms. stackexchange.comwyzant.comchemguide.co.uk The initial product would be the corresponding ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the primary amine. wyzant.comchemguide.co.uk

A significant challenge in this approach is controlling the reaction to favor the formation of the primary amine. The product, 2,2-dichloroethan-1-amine, is itself a nucleophile and can react with another molecule of 1,1-dichloroethane to form secondary and tertiary amine byproducts. To mitigate this, a large excess of ammonia is typically used to increase the probability of the haloalkane reacting with ammonia rather than the amine product. chemguide.co.uk

The industrial synthesis of ethylenediamine (B42938) from 1,2-dichloroethane (B1671644) and ammonia provides a relevant model for this process. wikipedia.orgresearchgate.net These reactions are often carried out at elevated temperatures and pressures to ensure the reactants are in the appropriate phase and to increase the reaction rate. researchgate.netijcce.ac.ir For instance, the reaction of 1,2-dichloroethane with ammonia has been optimized at temperatures around 120-160°C and high pressures. researchgate.netijcce.ac.ir

Table 1: Representative Conditions for the Amination of Dihaloethanes

| Dihaloethane | Amine | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| 1,2-Dichloroethane | Ammonia | None | 120 | 160 psi | 71.5 (conversion) | ijcce.ac.ir |

| 1,2-Dichloroethane | Ammonia | CuCl₂/2,2'-bipyridine | 120 | 4 MPa | 64.24 | researchgate.net |

| Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂/BINAP | Reflux | Atmospheric | Varies | nih.gov |

Halogenation of Hydroxyethylamine Precursors

A common and effective method for the synthesis of haloethylamines is the substitution of a hydroxyl group in a corresponding hydroxyethylamine precursor with a halogen. organic-chemistry.orgresearchgate.netscholaris.ca For the synthesis of 2,2-dichloroethan-1-amine hydrochloride, the logical precursor would be 2-amino-2,2-dichloroethanol.

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, converting alcohols to alkyl chlorides. organic-chemistry.orgyoutube.com The reaction of an amino alcohol with thionyl chloride can be complex, as both the hydroxyl and amino groups can react. However, by controlling the reaction conditions, selective chlorination of the hydroxyl group can be achieved. organic-chemistry.org The reaction typically proceeds by the slow addition of the amino alcohol to thionyl chloride, which helps to protonate the amine and prevent it from acting as a nucleophile. organic-chemistry.org The resulting intermediate is then treated with a base to induce cyclization or, in this case, to yield the desired haloamine. organic-chemistry.org

A study on the chlorination of various amino alcohols with thionyl chloride demonstrated that this method can be a simple, one-pot preparation of cyclic amines, and by extension, chloroamines. organic-chemistry.org The mechanism involves the formation of a chlorosulfinyl ester intermediate, which then undergoes intramolecular or intermolecular nucleophilic attack. organic-chemistry.org

Table 2: Halogenation of Alcohols to Alkyl Chlorides

| Alcohol Precursor | Chlorinating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethanol | Thionyl chloride | None | Chloroethane | - | youtube.com |

| Diethanolamine (B148213) | Thionyl chloride | 1,2-dichloroethane, 50°C | Bis(2-chloroethyl)amine (B1207034) hydrochloride | Quantitative | chemicalbook.com |

| Triethanolamine (B1662121) | Thionyl chloride | 1,2-dichloroethane, reflux | Tris(2-chloroethyl)amine hydrochloride | Quantitative | chemicalbook.com |

| Various Amino Alcohols | Thionyl chloride | Isopropyl acetate (B1210297) or dimethoxymethane | Cyclic amines | Excellent | organic-chemistry.org |

| Ethanolamine (B43304) | Thionyl chloride | Organic solvent | 2-Chloroethylamine (B1212225) hydrochloride | - | google.com |

Reductive Pathways from Nitrogen-Containing Precursors

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of 2,2-dichloroethan-1-amine, a potential precursor would be dichloroacetaldehyde (B1201461). The reaction would involve the condensation of dichloroacetaldehyde with ammonia to form an imine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) being common choices. organic-chemistry.orgcommonorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. Sodium cyanoborohydride is often favored as it is less reactive towards aldehydes and ketones at neutral pH but effectively reduces the protonated imine. commonorganicchemistry.com

Another reductive pathway could involve the reduction of a nitrile. The reduction of dichloroacetonitrile (B150184) could potentially yield 2,2-dichloroethan-1-amine. However, the formation of dichloroacetonitrile itself can be challenging and is often associated with water disinfection byproducts. nih.govresearchgate.net

Advanced Synthetic Strategies and Catalysis in this compound Formation

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of C-Cl and C-N bonds, often employing metal-based or organocatalysts to achieve high selectivity and yield under milder conditions.

Metal-Catalyzed Transformations for C-Cl and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of C-N bond formation. nih.govprinceton.edu The Buchwald-Hartwig amination, for example, utilizes palladium catalysts to couple amines with aryl or alkyl halides. researchgate.net While typically applied to aryl halides, variations of this methodology could potentially be adapted for the amination of gem-dichloroalkanes like 1,1-dichloroethane. The choice of ligand is critical in these reactions to promote the desired reactivity and suppress side reactions. researchgate.net

Nickel-catalyzed amination has also emerged as a powerful tool, sometimes offering complementary reactivity to palladium. nih.govprinceton.edu Ligand-free nickel(II) salts, in conjunction with photoredox catalysis, have been shown to facilitate aryl amination. nih.gov Cobalt-catalyzed C-N cross-coupling reactions have also been developed, offering an alternative to more precious metals. chemrxiv.org

Table 3: Examples of Metal-Catalyzed Amination Reactions

| Substrate | Amine | Catalyst System | Product | Reference |

| Aryl Halides | Various Amines | Ni(II) salts / Photoredox catalyst | Anilines | nih.gov |

| Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂ / BINAP or DavePhos | Mono- and di-amination products | nih.gov |

| Aryl Halides | Various Nitrogen Nucleophiles | Co(II) / Ligand / Purple light | N-Arylation adducts | chemrxiv.org |

Organocatalytic Approaches in Aminoalkylation Reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has seen significant growth, offering a metal-free alternative for many transformations. researchgate.netrsc.org In the context of synthesizing 2,2-dichloroethan-1-amine, organocatalytic methods could be applied to the key bond-forming steps.

For instance, organocatalytic reductive amination has been developed using catalysts like thiourea (B124793) derivatives in combination with a stoichiometric reductant such as a Hantzsch ester. organic-chemistry.org These catalysts activate the imine intermediate through hydrogen bonding, facilitating its reduction. organic-chemistry.org

While direct organocatalytic synthesis of a gem-dichloroamine is not widely reported, the principles of organocatalysis could be applied to the synthesis of the precursor, 2-amino-2,2-dichloroethanol, or to the reductive amination of dichloroacetaldehyde. The field of organocatalysis is rapidly evolving, and new methods applicable to the synthesis of complex amines are continuously being developed. researchgate.netrsc.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. A primary focus is the reduction or elimination of hazardous substances and the maximization of atom economy.

One of the most common methods for synthesizing similar chloro-alkane amine hydrochlorides involves the reaction of an ethanolamine with a chlorinating agent like thionyl chloride. environmentclearance.nic.inchemicalbook.comchemicalbook.com This traditional route, while effective, generates sulfur dioxide (SO2) and hydrogen chloride (HCl) as byproducts, both of which are hazardous and require scrubbing with a sodium hydroxide (B78521) solution to mitigate environmental release. environmentclearance.nic.in

A greener alternative involves replacing thionyl chloride with hydrogen chloride gas, which can be an industrial byproduct. google.com This approach significantly reduces the generation of polluting gases. google.com The reaction of an appropriate amino alcohol with HCl can produce the desired chlorinated amine hydrochloride, with water as the primary byproduct. google.com

The choice of solvent is another critical aspect of green synthesis. While chlorinated solvents like 1,2-dichloroethane are effective, their environmental persistence and potential health hazards are significant drawbacks. chemicalbook.comchemicalbook.com Research into greener solvent alternatives is ongoing, with a focus on recyclable and less toxic options. In some cases, the reaction can be performed using a substoichiometric amount of a carboxylic acid, such as formic or acetic acid, which acts as a solvent and catalyst, reducing the need for large volumes of volatile organic solvents. google.com

Process Optimization and Scalability in this compound Synthesis

Optimizing the synthesis of this compound is essential for improving efficiency, reducing costs, and ensuring the final product's quality. This involves a careful study of reaction conditions, strategies to enhance yield and purity, and considerations for scaling up the process for industrial production.

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are pivotal in the synthesis of chloro-alkane amine hydrochlorides. In the traditional synthesis using thionyl chloride, solvents like 1,2-dichloroethane are commonly used. chemicalbook.comchemicalbook.com The reaction temperature is typically maintained between 40°C and 75°C. googleapis.com Higher temperatures can accelerate the reaction but may also lead to the formation of impurities. acs.org

For instance, in the synthesis of 2-chloroethylamine hydrochloride, the reaction of ethanolamine with thionyl chloride in toluene (B28343) is carried out with a gradual increase in temperature, followed by a reflux period to ensure completion. googleapis.com A patent for this process describes heating the reaction mixture to between 50°C and 70°C. google.com

The following table summarizes typical reaction conditions for the synthesis of related chloro-alkane amine hydrochlorides.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Diethanolamine | Thionyl chloride | 1,2-Dichloroethane | 50°C | 3 hours | Quantitative | chemicalbook.com |

| Triethanolamine | Thionyl chloride | 1,2-Dichloroethane | Reflux | 4 hours | Quantitative | chemicalbook.com |

| Ethanolamine | Thionyl chloride | Toluene | 10°C to reflux | 10 hours | High | googleapis.com |

| 2-Hydroxyethylamine hydrochloride | Thionyl chloride | Acetic acid | 60°C | 3.5 hours | 99.1% | google.com |

| Ethanolamine | Hydrogen chloride | Adipic acid | 120°C | 4 hours | 92.2% | google.com |

Strategies for Enhanced Yield and Purity in Multi-Step Syntheses

One common approach is the use of a slight molar excess of the chlorinating agent, such as thionyl chloride, to ensure the complete conversion of the starting amino alcohol. googleapis.com However, a large excess should be avoided as it can lead to side reactions and complicate the purification process.

The work-up procedure is also crucial for obtaining a high-purity product. Quenching the reaction with a suitable reagent, such as methanol, can neutralize any remaining reactive species. chemicalbook.comchemicalbook.com Subsequent removal of the solvent under vacuum is a standard procedure to isolate the crude product. chemicalbook.com

Purification can be achieved through recrystallization or by washing the product with appropriate solvents to remove impurities. For example, in the synthesis of 2-aminothiazoline from 2-chloroethylamine hydrochloride, the product is extracted with dichloromethane (B109758) and then dried to achieve high purity. googleapis.com The use of protecting groups, such as the Boc group, can be employed in more complex syntheses to prevent unwanted side reactions, with subsequent deprotection to yield the final amine.

Industrial-Scale Preparation Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The management of exothermic reactions is a primary concern. The reaction of amino alcohols with thionyl chloride is often highly exothermic, requiring efficient heat exchange systems to maintain control over the reaction temperature and prevent runaway reactions.

The handling of hazardous materials on a large scale necessitates stringent safety protocols. Thionyl chloride is corrosive and reacts violently with water, while the gaseous byproducts SO2 and HCl are toxic and must be effectively contained and neutralized. environmentclearance.nic.in The use of closed-system reactors and dedicated scrubbing systems is essential for safe industrial production.

From a cost and sustainability perspective, the use of industrial byproducts as raw materials is an attractive option. A patented process for preparing 2-chloroethylamine hydrochloride utilizes byproduct hydrogen chloride as the chlorinating agent, which is both cost-effective and environmentally beneficial. google.com

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloroethan 1 Amine Hydrochloride

Nucleophilic Substitution Reactions at the Chlorinated Carbon Centers

The carbon atom bearing two chlorine atoms is highly electrophilic due to the strong electron-withdrawing inductive effect of the halogens. This makes it a prime target for nucleophilic attack. However, the reactivity is more complex than a simple haloalkane due to the potential for both intramolecular and intermolecular reactions.

Intramolecular Cyclization Pathways and Ring Formation

While the intramolecular cyclization of 2-chloroethylamine (B1212225) to form a reactive aziridinium ion is a well-documented process driven by neighboring group participation, the pathway for 2,2-dichloroethan-1-amine (B1629865) is less direct. The lone pair of electrons on the nitrogen atom can initiate an intramolecular nucleophilic substitution. youtube.com

The initial attack of the amine on the dichlorinated carbon would lead to the displacement of one chloride ion, potentially forming a highly unstable and reactive 2-chloroaziridine intermediate. Such chlorinated aziridines are known to be susceptible to further reactions, including rearrangement or attack by other nucleophiles. The formation of a three-membered ring is generally favored in intramolecular reactions of this type when the nucleophile and leaving group are in a 1,2-relationship. pressbooks.pubyoutube.com

Another possible pathway, especially under basic conditions, could involve an initial dehydrochlorination (elimination) to form an enamine or a related unsaturated intermediate, which could then undergo further reactions. However, direct intramolecular substitution is a key consideration for compounds with this structural arrangement.

Intermolecular Substitution Reactions with Diverse Nucleophiles

2,2-Dichloroethan-1-amine hydrochloride is expected to react with a variety of external nucleophiles. The reaction mechanism is anticipated to be primarily S(_N)2, involving the attack of the nucleophile on the electrophilic carbon and displacement of a chloride ion. youtube.com However, the presence of two leaving groups on the same carbon complicates the reaction profile.

Upon substitution of the first chlorine atom, the resulting product, a 2-chloro-2-substituted-ethan-1-amine, may undergo a second substitution. The reactivity of the second chlorine atom would be influenced by the nature of the first incoming nucleophile.

A key reaction to consider is hydrolysis with a strong base like aqueous sodium hydroxide (B78521). Analogous gem-dihalides, such as 1,1-dichloroethane (B41102), react with aqueous bases to form an unstable geminal diol, which rapidly eliminates a molecule of water to yield an aldehyde. quora.com A similar pathway can be predicted for 2,2-dichloroethan-1-amine, which upon hydrolysis would be expected to form 2-aminoacetaldehyde.

| Nucleophile | Reagent Example | Predicted Major Product | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Aminoacetaldehyde | S(_N)2 followed by elimination |

| Ammonia (B1221849) | Excess Ammonia (NH(_3)) | 2-Amino-1,1-diaminoethane derivative | S(_N)2 |

| Cyanide | Sodium Cyanide (NaCN) | 3-Amino-2,2-dicyanopropane derivative | S(_N)2 |

This table is based on predicted reactivity patterns and not on experimentally verified data for this compound.

Influence of Stereo-Electronic Factors on Dichloroethylamine Reactivity

Stereo-electronic effects are geometric constraints on the ground and/or transition states of molecules that arise from orbital overlap considerations. quora.com In the context of nucleophilic substitution at the dichlorinated carbon of 2,2-dichloroethan-1-amine, these effects are critical. For an S(_N)2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" allows for efficient overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond.

Reactivity of the Amine Functionality

The primary amine group of this compound is a key center of reactivity, capable of acting as a base and a nucleophile.

Amine Salt Formation and Basicity Studies

As an amine, 2,2-dichloroethan-1-amine is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. quora.com However, the basicity of this compound is expected to be significantly lower than that of ethylamine. This is due to the strong electron-withdrawing inductive effect (-I effect) of the two chlorine atoms on the adjacent carbon. This effect pulls electron density away from the nitrogen atom, making its lone pair less available to donate to a proton. chemistryguru.com.sglibretexts.org

The compound is supplied as a hydrochloride salt, which means the amine is already protonated to form an ammonium (B1175870) ion (Cl(_2)CHCH(_2)NH(_3)Cl). To engage in reactions where the amine acts as a nucleophile, it must first be neutralized by a base to deprotonate the ammonium ion and liberate the free amine.

| Compound | Structure | Predicted pK(_a) of Conjugate Acid | Basicity Relative to Ethylamine |

| Ethylamine | CH(_3)CH(_2)NH(_2) | ~10.8 | - |

| 2-Chloroethylamine | ClCH(_2)CH(_2)NH(_2) | ~8.25 | Weaker |

| 2,2-Dichloroethan-1-amine | Cl(_2)CHCH(_2)NH(_2) | < 8.25 (Predicted) | Significantly Weaker |

pK(_a) values are approximate; the value for 2,2-dichloroethan-1-amine is an educated prediction based on inductive effects. chemistryguru.com.sgguidechem.com

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

The free amine form of 2,2-dichloroethan-1-amine can act as a nucleophile to attack electrophiles such as alkyl halides and acyl chlorides, leading to the formation of N-alkylated and N-acylated derivatives, respectively. These reactions are fundamental for synthesizing a variety of derivatives.

N-Alkylation: The reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.org However, these reactions can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. lumenlearning.com For example, the synthesis of (2,2-dichloroethyl)(methyl)amine hydrochloride has been documented, demonstrating that N-methylation is a feasible transformation. nih.gov

N-Acylation: The reaction of the amine with acyl chlorides or acid anhydrides is a common method for forming amides. This reaction is generally easier to control than N-alkylation because the resulting amide is significantly less nucleophilic and less basic than the starting amine, which prevents over-acylation. libretexts.org The reaction typically proceeds via a nucleophilic addition-elimination mechanism. nih.gov

| Reaction Type | Reagent | General Product Structure |

| N-Alkylation | Methyl Iodide (CH(_3)I) | Cl(_2)CHCH(_2)NH(CH(_3)) |

| N-Acylation | Acetyl Chloride (CH(_3)COCl) | Cl(_2)CHCH(_2)NHC(=O)CH(_3) |

Condensation and Imine Formation Reactions with Carbonyl Compounds

As a primary amine salt, this compound is expected to participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This transformation is a cornerstone of carbonyl chemistry and proceeds through a well-established nucleophilic addition-elimination mechanism. youtube.comlibretexts.org For the reaction to initiate, the amine hydrochloride salt must first be neutralized, typically with a mild base, to liberate the free 2,2-dichloroethan-1-amine, which acts as the nucleophile.

The mechanism involves two primary stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral, zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine. libretexts.orgarkat-usa.orglibretexts.org

Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). pearson.com The nitrogen's lone pair then helps to expel the water molecule, forming a carbon-nitrogen double bond. The resulting species is a protonated imine, or an iminium ion, which is then deprotonated to yield the final, neutral imine product. libretexts.orglibretexts.org

The reaction is reversible, and the formation of the imine can be driven to completion by removing water from the reaction mixture, for instance, through azeotropic distillation. youtube.com The stability of the resulting imine can vary based on the structure of the parent carbonyl compound.

Table 1: Expected Imine Products from the Reaction of 2,2-Dichloroethan-1-amine with Various Carbonyl Compounds

| Carbonyl Reactant | Structure | Expected Imine Product Name |

| Formaldehyde | H₂C=O | N-(2,2-dichloroethyl)methanimine |

| Acetaldehyde | CH₃CHO | N-(2,2-dichloroethyl)ethanimine |

| Acetone | (CH₃)₂C=O | N-(2,2-dichloroethyl)propan-2-imine |

| Benzaldehyde | C₆H₅CHO | N-benzylidene-2,2-dichloroethan-1-amine |

| Cyclohexanone | C₆H₁₀O | N-(2,2-dichloroethyl)cyclohexanimine |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. This involves studying the reaction rates, identifying transient species, and determining the influence of the reaction environment.

Kinetic Studies of Dichloroethylamine Reaction Rates

Kinetic studies provide quantitative insight into reaction speeds and the factors that influence them. For the imine formation reaction of 2,2-dichloroethan-1-amine, a kinetic analysis would typically involve monitoring the concentration of reactants or products over time to establish a rate law. The rate law expresses the relationship between the reaction rate and the concentration of the reactants.

For a typical imine formation, the rate can be expressed as: Rate = k[Cl₂CHCH₂NH₂]^x[R₂C=O]^y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the amine and the carbonyl compound, respectively. These orders are determined experimentally.

Several factors influence the reaction rate:

Concentration: Higher concentrations of the amine and carbonyl reactants generally lead to a faster reaction rate, as predicted by the rate law.

Temperature: The rate constant 'k' is temperature-dependent, a relationship described by the Arrhenius equation. Increasing the temperature typically increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Steric and Electronic Effects: The structure of the carbonyl compound significantly affects the rate. Steric hindrance around the carbonyl carbon can slow the initial nucleophilic attack. Electron-withdrawing groups on the carbonyl compound can increase its electrophilicity and accelerate the reaction, while electron-donating groups may have the opposite effect.

Table 2: Hypothetical Kinetic Data for Imine Formation at Constant Temperature and pH

This table illustrates how initial rate data could be used to determine reaction orders.

| Experiment | Initial [Amine] (M) | Initial [Carbonyl] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Based on this illustrative data, doubling the amine concentration (Exp. 1 vs. 2) doubles the rate, suggesting the reaction is first order in amine (x=1). Doubling the carbonyl concentration (Exp. 1 vs. 3) also doubles the rate, suggesting the reaction is first order in the carbonyl compound (y=1).

Identification and Characterization of Transient Intermediates

The transformation of 2,2-dichloroethan-1-amine and a carbonyl compound into an imine proceeds through short-lived, unstable intermediates that are not present in the final product mixture. The identification and characterization of these transient species are fundamental to confirming the reaction mechanism. nih.gov

The key intermediates in this pathway are:

Carbinolamine: This is the initial adduct formed from the nucleophilic attack of the amine on the carbonyl group. libretexts.orgarkat-usa.org It is a neutral molecule containing both an amine and an alcohol functional group on the same carbon. Due to its general instability, it readily eliminates water to form the more stable imine.

Iminium Ion: This is the protonated form of the imine, formed after the carbinolamine's hydroxyl group is protonated and eliminated as water. libretexts.orgresearchgate.net It is a cationic intermediate that is subsequently deprotonated to give the final product.

These intermediates are often too fleeting to be isolated. Their existence is typically inferred from kinetic data or detected in situ using advanced analytical techniques. Methods such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to observe these species directly. Furthermore, modern mass spectrometry techniques, like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have proven capable of detecting and characterizing highly reactive, short-lived intermediates directly from a reaction solution. nih.gov

Role of Solvation and pH in Reaction Pathway Determination

The reaction environment, specifically the solvent and pH, exerts profound control over the reaction pathway and rate of imine formation. arkat-usa.orgresearchgate.net

Effect of pH: The rate of imine formation is characteristically dependent on the pH of the medium, often exhibiting a bell-shaped profile with a maximum rate at a specific pH. libretexts.orglibretexts.org

At low pH (highly acidic): The amine nucleophile is extensively protonated to form its non-nucleophilic ammonium salt (Cl₂CHCH₂NH₃⁺). This drastically reduces the concentration of the active nucleophile, slowing down or halting the initial addition step. libretexts.orglibretexts.org

At high pH (neutral to basic): While the concentration of the free amine is high, there is an insufficient concentration of acid to effectively catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org The protonation of the hydroxyl group is a critical step to make it a good leaving group, and this step becomes rate-limiting.

Consequently, the reaction is often fastest in a mildly acidic buffer, typically in the pH range of 4 to 6, which provides a compromise between having enough free amine for nucleophilic attack and enough acid to catalyze the elimination of water. libretexts.orglibretexts.orgresearchgate.net

Role of Solvation: The solvent influences the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

Protic Solvents (e.g., water, alcohols): These solvents can act as proton shuttles, facilitating the necessary proton transfers in the mechanism, such as the conversion of the initial zwitterionic adduct to the neutral carbinolamine. arkat-usa.org They are also effective at solvating and stabilizing the charged intermediates.

Aprotic Solvents: In these solvents, the reaction can still proceed, often with the addition of an acid catalyst. The equilibrium can be effectively shifted toward the product by physically removing the water that is formed, a common strategy in synthetic applications. youtube.com

Table 3: Influence of pH on the Relative Rate of Imine Formation

| pH | Key Species Present | Rate-Limiting Step | Relative Rate |

| < 2 | Amine is fully protonated (R-NH₃⁺) | Nucleophilic attack | Very Slow |

| 4-6 | Balance of free amine and acid catalyst | (Optimal) | Fast |

| > 8 | Insufficient acid catalyst | Dehydration of carbinolamine | Slow |

Applications of 2,2 Dichloroethan 1 Amine Hydrochloride As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The bifunctional nature of 2,2-dichloroethan-1-amine (B1629865) hydrochloride allows for its theoretical application in the assembly of diverse molecular frameworks. The primary amine can be readily acylated, alkylated, or used as a nucleophile in condensation reactions, while the dichloromethyl group offers a handle for subsequent cyclization or functional group interconversion.

The most concretely documented application of a 2,2-dichloroethan-1-amine derivative is in the synthesis of substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) heterocycles. Research by Pokotylo et al. demonstrates a synthetic pathway that begins with a derivative of 2,2-dichloroethan-1-amine to construct these important five-membered rings, which are common scaffolds in medicinal and materials chemistry. uaic.roresearchgate.net

The synthetic sequence commences with the conversion of N-(2,2-dichloro-1-hydroxyethyl)benzamide to its corresponding isothiocyanate, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide. This intermediate, which carries the core structure of 2,2-dichloroethan-1-amine, is then reacted with para-toluic hydrazide. This addition reaction yields N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide. uaic.roresearchgate.net This thiourea (B124793) derivative serves as the direct precursor for the heterocyclic systems.

The formation of the 1,3,4-oxadiazole ring is achieved through dehydrosulfurization of the thiourea precursor using mercuric oxide (HgO) in boiling acetonitrile, furnishing N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide in a 52% yield. uaic.roresearchgate.net

Alternatively, treatment of the same thiourea precursor with concentrated sulfuric acid induces cyclization with concomitant cleavage of the N-benzoylethylamine fragment, resulting in the formation of 5-(p-tolyl)-1,3,4-thiadiazol-2-amine with a 73% yield. uaic.roresearchgate.net This reaction highlights the role of the dichloroethylamino moiety as a leaving group under strong acidic conditions to facilitate the formation of the thiadiazole ring. uaic.roresearchgate.net

Table 1: Synthesis of Heterocyclic Compounds from a 2,2-Dichloroethan-1-amine Derivative

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide | HgO, CH3CN, reflux | N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide | 52 | uaic.roresearchgate.net |

| N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide | H2SO4 (conc.), 24h, r.t. | 5-(p-tolyl)-1,3,4-thiadiazol-2-amine | 73 | uaic.roresearchgate.net |

A comprehensive search of scientific literature did not yield specific examples of 2,2-Dichloroethan-1-amine hydrochloride being utilized as a building block for the formation of polyfunctionalized aliphatic or alicyclic architectures.

There were no specific research findings identified in the reviewed literature detailing the use of this compound for the derivatization and functionalization of biomacromolecules such as proteins or nucleic acids.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Approaches and Catalytic Systems

The synthesis of 2,2-dichloroethan-1-amine (B1629865) hydrochloride is a critical first step for any further investigation. Current synthetic pathways to similar chloro-amines often involve the use of harsh reagents like thionyl chloride. google.comgoogle.comchemicalbook.comchemicalbook.com Future research could focus on developing more efficient, selective, and environmentally benign synthetic methods.

Key Research Objectives:

Catalytic Chlorination: Exploration of novel catalytic systems for the direct dichlorination of ethanolamine (B43304) or its derivatives at the C-2 position. This could involve transition-metal catalysts or organocatalysts that can control the regioselectivity of the chlorination.

Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters, such as temperature and reaction time, potentially improving the yield and purity of 2,2-dichloroethan-1-amine hydrochloride while enhancing safety.

Green Chemistry Approaches: Investigating the use of greener chlorinating agents and solvents to minimize the environmental impact of the synthesis. A patent for the synthesis of 2-chloroethylamine (B1212225) hydrochloride mentions the use of organic acids as catalysts with hydrogen chloride, which could be a starting point for developing greener methods for its gem-dichloro analogue. google.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Chlorination | Higher selectivity, milder reaction conditions | Development of novel metal-based or organocatalysts |

| Flow Chemistry | Enhanced safety, better process control, scalability | Optimization of reactor design and reaction conditions |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Exploration of eco-friendly chlorinating agents and solvents |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The gem-dichloro functional group in this compound is expected to confer unique reactivity. Future research should aim to systematically explore its chemical behavior and uncover novel transformations.

Potential Areas of Exploration:

Nucleophilic Substitution: Investigating the substitution reactions at the dichlorinated carbon. The presence of two chlorine atoms could allow for sequential or double substitution, leading to a variety of functionalized products. The reactivity could be compared to that of monochloro and vicinal dichloro analogues.

Elimination Reactions: Studying the conditions under which this compound undergoes elimination to form vinylamines or other unsaturated species.

Reductive and Oxidative Transformations: Exploring the reduction of the dichloro group to a monochloro or methylene (B1212753) group, and oxidation to corresponding carbonyl compounds or carboxylic acids.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules from simple starting materials. nih.gov The unique structure of this compound makes it a potentially valuable building block in MCRs.

Future Research Directions:

Isonitrile-Based MCRs: Investigating the use of this compound as the amine component in classic MCRs like the Ugi or Passerini reactions. The dichloro group could be retained in the product, offering a handle for further diversification.

Novel MCR Scaffolds: Designing new MCRs where the gem-dichloro group actively participates in the reaction cascade, for example, through intramolecular cyclization following the initial multicomponent condensation. A study on a three-component condensation involving bis(2-chloroethyl)amine (B1207034) hydrochloride provides a conceptual basis for exploring similar reactions with the target compound. researchgate.net

Advanced Material Science Applications

While there is no specific literature on the material science applications of this compound, the applications of its isomer, 2-chloroethylamine hydrochloride, in modifying polymers and nanomaterials suggest potential avenues for exploration. chemicalbook.comguidechem.com

Prospective Applications:

Polymer Modification: Grafting this compound onto polymer backbones to introduce reactive sites for further functionalization, cross-linking, or for imparting properties such as flame retardancy or altered solubility.

Surface Functionalization of Nanomaterials: Using the amine group to anchor the molecule onto the surface of nanomaterials like graphene oxide or carbon nanotubes. The dichloro group could then be used to attach other molecules or to create specific surface properties.

Precursor for Novel Monomers: Utilizing this compound as a precursor for the synthesis of novel monomers for polymerization, potentially leading to materials with unique thermal or mechanical properties.

Synergistic Experimental and Computational Research Paradigms

A combined experimental and computational approach would be highly beneficial in accelerating the exploration of this compound's chemistry.

Integrated Research Strategies:

Computational Modeling of Reactivity: Using density functional theory (DFT) and other computational methods to predict the reactivity of this compound in various reactions. This can help in understanding reaction mechanisms and in designing targeted experiments.

Prediction of Material Properties: Employing molecular dynamics simulations to predict the properties of polymers or materials functionalized with this compound, guiding the synthesis of materials with desired characteristics.

Spectroscopic Analysis and a Priori Predictions: Combining experimental spectroscopic data (e.g., NMR, IR) with computational predictions to elucidate the structure and conformation of reaction products and intermediates. PubChem provides computed spectral data for the parent amine, which can serve as a basis for future comparative studies. nih.gov

Q & A

Q. Why do some studies report conflicting data on DCAH’s pharmacokinetics, and how can these be reconciled?

- Methodological Answer : Variability in administration routes (oral vs. IV) and species-specific metabolism (e.g., murine vs. human CYP450 isoforms) cause discrepancies. Use LC-MS/MS for precise plasma/tissue quantification. Cross-validate with microdialysis in target organs (brain for glioblastoma) to account for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.